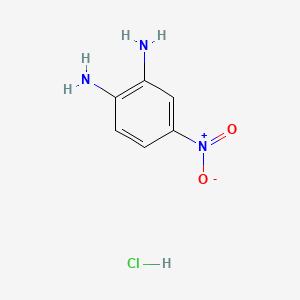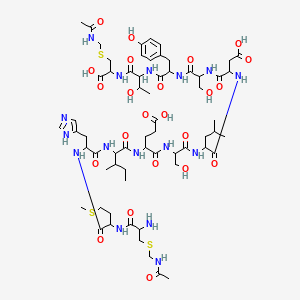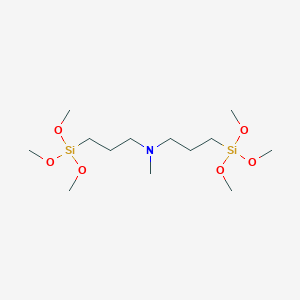
Chlorhydrate de 4-nitrobenzène-1,2-diamine
Vue d'ensemble
Description
4-Nitro-o-phenylenediamine hydrochloride is a chemical compound used in the cosmetic industry for hair dyeing . It is an orange-red powder that appears as dark red needles or a red solid .
Synthesis Analysis
The synthesis of 4-Nitro-o-phenylenediamine involves the reduction of nitroaniline with zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt .Molecular Structure Analysis
The molecular formula of 4-Nitro-o-phenylenediamine is C6H7N3O2 . Its molecular weight is 153.14 .Chemical Reactions Analysis
4-Nitro-o-phenylenediamine is incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid chlorides, and acid anhydrides . It is insoluble in water .Physical and Chemical Properties Analysis
4-Nitro-o-phenylenediamine is insoluble in water but can be dissolved in ethanol, acetone, and hydrochloric acid solution . It has a melting point of 199-201 °C .Applications De Recherche Scientifique
Voici une analyse complète des applications de la recherche scientifique du « chlorhydrate de 4-nitrobenzène-1,2-diamine » :
Liaison à l’ADN
Ce composé a été étudié pour sa capacité à se lier à l’ADN, ce qui est un aspect crucial pour comprendre son interaction avec les systèmes biologiques et ses applications thérapeutiques potentielles .
Inhibition de l’uréase
Les chercheurs ont étudié le composé pour ses propriétés inhibitrices de l’uréase. L’uréase est une enzyme qui catalyse l’hydrolyse de l’urée en dioxyde de carbone et en ammoniac, et les inhibiteurs peuvent avoir des implications thérapeutiques importantes .
Activités antitumorales cérébrales
Le composé a été exploré pour ses activités antitumorales cérébrales potentielles. Cela implique d’évaluer son efficacité à inhiber ou à réduire la croissance des tumeurs cérébrales .
Études de mutagenèse
Le chlorhydrate de 4-nitro-o-phénylènediamine a été utilisé pour étudier l’activation in vitro en un puissant mutagène dans la souche Salmonella typhimurium TA98. Ceci est important pour comprendre le potentiel mutagène des produits chimiques et leur profil de sécurité .
Mécanisme D'action
Target of Action
The primary target of 4-Nitrobenzene-1,2-diamine Hydrochloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
4-Nitrobenzene-1,2-diamine Hydrochloride undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway of 4-Nitrobenzene-1,2-diamine Hydrochloride involves the formation of acyl thioureas . Suitably substituted acid chlorides are converted to corresponding acyl isothiocyanate by addition of KSCN in acetone and then in situ followed by addition of an equimolar amount of 4-nitrobenzene-1,2-diamine to afford solid products which are recrystallized from ethanol to afford acyl thioureas .
Result of Action
The result of the action of 4-Nitrobenzene-1,2-diamine Hydrochloride is the formation of a bulky compound-DNA complex that causes slow diffusion . The values of binding constant (Kb), binding site size (n), and negative Gibbs free energy change (ΔG) indicated that all the derivatives exhibited binding interactions with the DNA .
Action Environment
The action environment of 4-Nitrobenzene-1,2-diamine Hydrochloride can influence its action, efficacy, and stability. For instance, the reaction of 4-Nitrobenzene-1,2-diamine Hydrochloride with sulfur hydrogen gas was maintained at 45-55℃ . This suggests that temperature is an important environmental factor for the action of 4-Nitrobenzene-1,2-diamine Hydrochloride.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Nitrobenzene-1,2-diamine Hydrochloride has been found to interact with DNA and exhibit anti-urease and anti-brain-tumor activities . The compound forms binding interactions with DNA, which can influence the function of enzymes and other biomolecules .
Cellular Effects
The effects of 4-Nitrobenzene-1,2-diamine Hydrochloride on cells are complex and multifaceted. The compound’s interactions with DNA can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Nitrobenzene-1,2-diamine Hydrochloride exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Propriétés
IUPAC Name |
4-nitrobenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-5-2-1-4(9(10)11)3-6(5)8;/h1-3H,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTLGFVLGVXRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6219-77-8 | |
| Record name | 1,2-Benzenediamine, 4-nitro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70201289 | |
| Record name | 4-Nitro-o-phenylenediamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53209-19-1 | |
| Record name | 1,2-Benzenediamine, 4-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53209-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-o-phenylenediamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-o-phenylenediamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzene-1,2-diamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITRO-O-PHENYLENEDIAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6FRD37482 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)





